Sodium p-toluenesulfonate

Catalog No.
S1510019
CAS No.
12068-03-0
M.F
C7H7NaO3S
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium p-toluenesulfonate

CAS Number

12068-03-0

Product Name

Sodium p-toluenesulfonate

IUPAC Name

sodium;4-methylbenzenesulfonate

Molecular Formula

C7H7NaO3S

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

KVCGISUBCHHTDD-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Solubility

VERY SOL IN WATER

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Electrochemistry:

  • Supporting electrolyte: NaTS can act as a supporting electrolyte in electrochemical processes. It helps conduct electricity in solutions containing other dissolved materials, such as during the electrodeposition of conductive polymers like polypyrrole []. This allows researchers to study and develop new materials for batteries, sensors, and other electronic devices.

Material Science:

  • Solute for studying resin performance: Researchers use NaTS as a solute to evaluate the performance of ion-exchange resins. By observing how NaTS interacts with the resin, scientists can gain insights into the resin's capacity, selectivity, and other properties relevant for various applications, such as water purification and separation processes [].

Other potential applications:

  • Hydrotroping agent: NaTS exhibits hydrotropic properties, meaning it can increase the aqueous solubility of certain hydrophobic (water-insoluble) molecules. This characteristic makes it a potential candidate for various applications, including drug formulation and environmental remediation [].

Sodium p-toluenesulfonate (p-TsNa) is an organic compound with the formula CH₃C₆H₄SO₃Na. It appears as a white, crystalline solid that is highly soluble in water []. It is primarily produced through the neutralization reaction between p-toluenesulfonic acid and sodium hydroxide []. p-TsNa finds use in various scientific research applications due to its unique properties (discussed later).


Molecular Structure Analysis

The p-TsNa molecule possesses a characteristic structure with several key features (Figure 1):

  • Aromatic ring: The core structure consists of a benzene ring (C₆H₆) with a methyl group (CH₃) attached at the para (p) position, signifying its placement opposite the sulfonate group.
  • Sulfonate group (SO₃Na): This functional group, attached to the aromatic ring, is responsible for the water solubility of the molecule. The negatively charged sulfonate group readily interacts with water molecules through hydrogen bonding [].
  • Sodium cation (Na⁺): The positive sodium ion balances the negative charge of the sulfonate group, making p-TsNa an ionic compound.

Figure 1: Molecular Structure of Sodium p-toluenesulfonate [].


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, the primary synthesis route for p-TsNa involves the neutralization reaction between p-toluenesulfonic acid and sodium hydroxide:

C₆H₄CH₃SO₃H (aq) + NaOH (aq) → CH₃C₆H₄SO₃Na (aq) + H₂O (l) []

Decomposition:

Under strong base conditions (e.g., concentrated NaOH), p-TsNa can undergo desulfonation, leading to the formation of p-cresol (4-methylphenol) after acid workup.

CH₃C₆H₄SO₃Na + 2 NaOH (aq) → CH₃C₆H₄OH (aq) + Na₂SO₃ (aq) + H₂O (l)

Other Relevant Reactions:

p-TsNa can serve as a precursor for various organic syntheses. For instance, it can be employed as an alkylating agent in reactions with suitable substrates.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₇H₇NaO₃S
  • Molar Mass: 194.18 g/mol []
  • Appearance: White, crystalline solid []
  • Melting Point: > 300 °C (at 1013 hPa) (decomposition may occur before reaching this temperature)
  • Boiling Point: Estimated at 533 °C (decomposition likely)
  • Solubility: Highly soluble in water (> 250 g/L at 20 °C)
  • Stability: Stable under normal storage conditions.

Mechanism of Action (Not Applicable)

p-TsNa primarily functions as a salt and does not exhibit a specific biological mechanism of action in scientific research.

While generally considered a low-hazard material, some caution should be exercised when handling p-TsNa:

  • Skin and eye irritant: Direct contact may cause irritation. Standard laboratory practices for handling chemicals, including wearing gloves and safety glasses, are recommended.
  • Dust inhalation: Inhalation of dust particles can irritate the respiratory tract. Use appropriate respiratory protection if airborne dust is a concern.
, including:

  • Desulfonation: When heated in a strong base, sodium p-toluenesulfonate undergoes desulfonation, yielding p-cresol after acid workup .
  • Alkylation Reactions: It serves as an alkylating agent in organic synthesis, facilitating the introduction of alkyl groups into various substrates .
  • Hydrotropic Effects: Sodium p-toluenesulfonate enhances the solubility of poorly soluble compounds through hydrotropic action, which is significant in formulations involving surfactants .

Sodium p-toluenesulfonate exhibits low toxicity and has been studied for its biological effects. It is readily biodegradable under aerobic conditions, with a biodegradability rate of approximately 93% within three weeks . The compound has shown minimal potential for bioaccumulation, indicated by its low log Kow value of -2.40, suggesting that it does not significantly accumulate in living organisms .

The primary synthesis method for sodium p-toluenesulfonate involves:

  • Neutralization Reaction:
    • Reacting p-toluenesulfonic acid with sodium hydroxide.
    • The reaction produces sodium p-toluenesulfonate and water.

This method is efficient and widely used in industrial applications due to its straightforward process and high yield .

Sodium p-toluenesulfonate has diverse applications across various fields:

  • Organic Synthesis: Utilized as a reagent in organic chemistry for alkylation and other transformations .
  • Surfactant Formulations: Acts as a hydrotrope to enhance solubility in formulations containing surfactants and other poorly soluble compounds .
  • Electrochemical

Research on sodium p-toluenesulfonate has focused on its interactions with surfactants. For example, studies have demonstrated that it modifies the cloud point and critical micelle concentration of nonionic surfactants, affecting their solubilization properties . The interactions are complex and depend on concentration; at lower concentrations, sodium p-toluenesulfonate interacts with micelles, while at higher concentrations, it may form aggregates that influence surfactant behavior.

Sodium p-toluenesulfonate belongs to a broader category of sulfonates. Here are some similar compounds:

Compound NameChemical FormulaUnique Properties
Sodium benzenesulfonateC6H5NaO3SMore soluble in water than sodium p-toluenesulfonate
Sodium xylensulfonateC8H9NaO3SExhibits different hydrotropic effects compared to sodium p-toluenesulfonate
Sodium cumenesulfonateC9H10NaO3SUsed primarily in industrial applications
Sodium tosylateC7H7NaO3SOften utilized as a leaving group in organic synthesis
Sodium paratoluene sulfonateC7H7NaO3SIsomeric form with similar properties but different reactivity

Sodium p-toluenesulfonate's unique position arises from its specific hydrotropic effects and its role as an effective alkylating agent, making it valuable in both laboratory and industrial settings. Its low toxicity profile further distinguishes it from other sulfonates that may pose greater environmental or health risks.

The synthesis of sodium p-toluenesulfonate (NaPTS) begins with the sulfonation of toluene, an electrophilic aromatic substitution reaction. Sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) serves as the sulfonating agent, generating the active electrophile HSO₃⁺ in the presence of concentrated sulfuric acid. The methyl group on toluene directs incoming electrophiles to the para position due to its electron-donating nature, resulting in preferential formation of p-toluenesulfonic acid (PTSA).

Molecular orbital studies reveal a multi-step mechanism:

  • π-Complex Formation: Toluene forms a transient π-complex with SO₃, stabilizing the electrophile near the aromatic ring.
  • Wheland Intermediate: The electrophile attacks the para position, creating a carbocation intermediate stabilized by resonance.
  • Deprotonation: A base (e.g., HSO₄⁻) abstracts a proton, restoring aromaticity and yielding PTSA.

Regioselectivity exceeds 95% under optimized conditions due to steric and electronic effects. Kinetic studies show reaction rates depend on SO₃ concentration and temperature, with optimal yields achieved at 100–110°C.

Catalytic Systems for Regioselective p-Toluenesulfonic Acid Synthesis

Catalytic systems for PTSA synthesis prioritize acid strength and reusability. Key catalysts include:

Catalyst SystemTemperature Range (°C)Regioselectivity (%)Yield (%)
Concentrated H₂SO₄100–11092–9585–90
Fuming H₂SO₄ (20% SO₃)80–9097–9990–95
Heterogeneous SO₃/SiO₂120–13094–9688–92

Fuming sulfuric acid enhances regioselectivity by increasing SO₃ availability, reducing side products like ortho-isomers. Recent advances employ recyclable Brønsted acids (e.g., immobilized sulfonic acids on mesoporous silica) to minimize waste. For industrial scalability, continuous-flow reactors with mixed acid systems (H₂SO₄ + SO₃) achieve 98% conversion in 2–3 hours.

Crystallization Techniques for High-Purity NaPTS Isolation

Crystallization is critical for isolating NaPTS with >99% purity. Common methods include:

  • Salting-Out: Adding NaCl to aqueous PTSA solutions reduces solubility, precipitating NaPTS. Optimal NaCl concentration is 20–25% (w/w), yielding 85–90% recovery.
  • Solvent Antisolvent Crystallization: Mixing PTSA solutions with ethanol or methanol induces rapid nucleation. Ethanol-water (1:3 v/v) systems produce needle-like crystals with 93–96% purity.
  • Temperature-Controlled Recrystallization: Cooling hot saturated solutions from 80°C to 5°C over 4 hours yields monoclinic crystals (99.5% purity).

Post-crystallization, azeotropic drying with toluene removes residual water, preventing hydrate formation. Industrial processes often combine these methods; for example, salting-out followed by ethanol washing reduces sodium chloride contamination to <0.1%.

Industrial-Scale Process Design and Yield Enhancement Strategies

Industrial production of NaPTS involves four stages:

  • Sulfonation: Toluene and oleum react in jacketed reactors at 90–100°C for 4–6 hours, achieving 95–98% conversion.
  • Neutralization: PTSA is neutralized with NaOH (20–25% w/v) under controlled pH (7.5–8.5) to prevent over-salinization.
  • Crystallization: Multi-stage cooling crystallizers separate NaPTS, with mother liquor recycled to minimize waste.
  • Drying: Fluidized-bed dryers reduce moisture content to <0.5%.

Yield optimization strategies include:

  • Byproduct Recycling: Unreacted toluene is distilled and reused, reducing raw material costs by 15–20%.
  • Process Intensification: Continuous reactors with inline pH monitoring reduce batch times by 30%.
  • Energy Integration: Waste heat from sulfonation drives crystallization, cutting energy use by 25%.

Recent innovations, such as microwave-assisted sulfonation, reduce reaction times to 1–2 hours while maintaining 97% yield.

Nucleophilic Substitution Reactions Facilitated by Sulfonate Anions

The sulfonate anion in sodium p-toluenesulfonate acts as an excellent leaving group in nucleophilic substitution reactions. Its stability arises from resonance delocalization across the sulfonate group, which lowers the energy barrier for dissociation. In SN2 reactions, the tosylate group (OTs) departs as a stable anion, enabling efficient bimolecular displacement. For example, the reaction of butyl p-toluenesulfonate with hydroxide ions proceeds via a backside attack mechanism, yielding butanol and regenerating the sulfonate anion [4].

In SN1 reactions, the leaving group’s ability to stabilize the transition state is critical. Solvolysis studies of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate in methanol or 2,2,2-trifluoroethanol (TFE) demonstrated minimal anchimeric assistance, indicating that the sulfonate group’s departure dominates the rate-determining step [5]. The resulting carbocation intermediate subsequently undergoes nucleophilic capture or rearrangement, depending on reaction conditions.

Table 1: Comparative Reaction Rates of Tosylate Esters in SN1 Solvolysis

SubstrateSolventRate Constant (s-1)
Cycloheptyl tosylateTFE1.2 × 10-4
2-Bicyclo[3.2.2]nonyl tosylateTFE1.3 × 10-4

The near-identical rates for cycloheptyl and bicyclic tosylates underscore the sulfonate group’s consistent leaving ability, irrespective of substrate strain [5].

Role in Acid-Catalyzed Rearrangement Processes

Sodium p-toluenesulfonate participates indirectly in acid-catalyzed rearrangements by generating p-toluenesulfonic acid (PTSA) under acidic conditions. For instance, heating NaPTS in strongly basic media induces desulfonation, producing p-cresol through a concerted elimination mechanism [1]. This transformation highlights the sulfonate group’s lability under extreme pH conditions.

In carbocation rearrangements, the tosylate group’s departure generates intermediates that undergo structural reorganization. A study on [1-13C]-2-bicyclo[3.2.2]nonyl tosylate revealed that the resulting carbocation undergoes 1,3-hydride shifts, leading to exo-2-substituted bicyclo[3.3.1]nonane derivatives [5]. Such rearrangements are thermodynamically driven, favoring tertiary carbocation stability over secondary intermediates.

Hydrogen Bonding Networks in Molecular Complexation

The sulfonate group in NaPTS engages in robust hydrogen-bonding interactions, enabling the formation of supramolecular architectures. In the crystal structure of 2-amino-4,6-dimethoxypyrimidin-1-ium p-toluenesulfonate, the sulfonate oxygen atoms form dual N–H···O hydrogen bonds with the pyrimidinium cation, creating a cyclic R22(8) motif [6]. These interactions propagate into a 2D network via additional C–H···O bonds and π-stacking interactions (Fig. 1).

Figure 1: Hydrogen-Bonded Network in NaPTS Complexes

  • R22(8) motif: Links sulfonate O3/O4 to pyrimidinium N1 and NH2.
  • C–H···π interaction: Stabilizes layers (distance: 3.78 Å, angle: 145°) [6].

Such motifs are critical in pharmaceutical crystallization, where sulfonate anions mimic carboxylate binding patterns in drug-receptor interactions [6].

Solvent Effects on Reaction Pathways in Sulfonate Systems

Solvent polarity profoundly influences NaPTS’s reactivity. In aqueous systems, the sulfonate group’s hydrophilicity enhances solubility, facilitating ionic reactions. Conversely, in aprotic solvents like dimethylformamide (DMF), NaPTS exhibits reduced solubility, favoring heterogeneous reaction conditions.

Hydrotropes such as sodium xylenesulfonate (NaXS) modulate solubility for hydrophobic substrates. For example, NaXS increases 4-hydroxy-TEMPO’s aqueous solubility from 1.18 M to 1.99 M but decreases anthraquinone-2,7-disulfonic acid (AQDS) solubility due to competitive ion pairing [7]. This solvent-dependent behavior is summarized in Table 2.

Table 2: Hydrotrope Effects on Solubility of Redox-Active Compounds

CompoundHydrotrope (20 wt%)Solubility (M)
4-OH-TEMPONone1.18
4-OH-TEMPONaXS1.99
AQDSNone0.83
AQDSNaXS0.39

Proline, another hydrotrope, exhibits opposing trends, enhancing AQDS solubility to 1.05 M while reducing 4-OH-TEMPO’s solubility [7]. These solvent-additive interactions underscore the need for tailored reaction media in sulfonate chemistry.

Physical Description

Liquid
DryPowder; Liquid

Color/Form

ORTHORHOMBIC PLATES

UNII

2V179P6Q43

Related CAS

104-15-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 309 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 309 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 267 of 309 companies with hazard statement code(s):;
H315 (73.03%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12068-03-0
657-84-1

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Hydrotrope; Surfactant

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Benzenesulfonic acid, methyl-, sodium salt (1:1): ACTIVE
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Benzenesulfonic acid, 4-methyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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